molecular formula C19H22N2O3S B4479173 N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE

N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE

Cat. No.: B4479173
M. Wt: 358.5 g/mol
InChI Key: MIGDHBMYQNRVKU-UHFFFAOYSA-N
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Description

N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows it to bind with high affinity to various biological targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE is unique due to its indole core, which imparts specific biological activities and makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-methyl-N-[2-methyl-4-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-11-16(9-10-17(13)20(3)25(4,23)24)19(22)21-14(2)12-15-7-5-6-8-18(15)21/h5-11,14H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGDHBMYQNRVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)N(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-METHYL-N-[2-METHYL-4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]METHANESULFONAMIDE

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